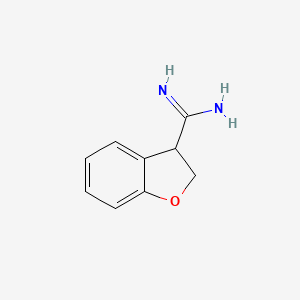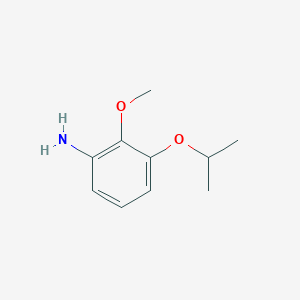
(5-Fluoropyridin-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoropyridin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 5-fluoropyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoropyridin-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired reaction . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
(5-Fluoropyridin-3-yl)methanesulfonyl chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (5-Fluoropyridin-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to changes in biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoropyridin-3-yl)methanesulfonyl chloride
- (3-Fluoropyridin-2-yl)methanesulfonyl chloride
- (2-Fluoropyridin-4-yl)methanesulfonyl chloride
Uniqueness
(5-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical and biological properties compared to its isomers .
Eigenschaften
Molekularformel |
C6H5ClFNO2S |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
(5-fluoropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-1-6(8)3-9-2-5/h1-3H,4H2 |
InChI-Schlüssel |
MHLQOMSWDGCSJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one](/img/structure/B13227651.png)
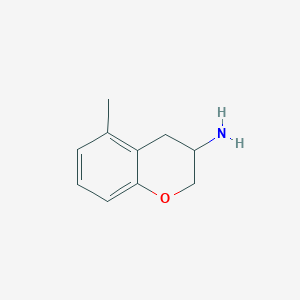
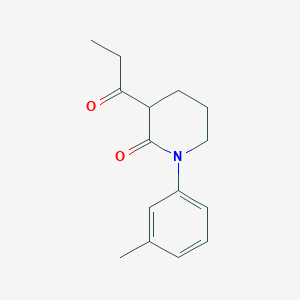
![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)
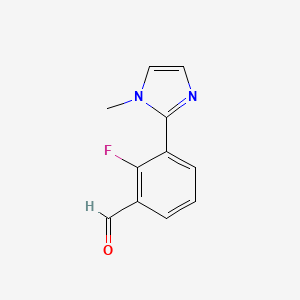
![1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one](/img/structure/B13227688.png)
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)
methanol](/img/structure/B13227705.png)
![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
